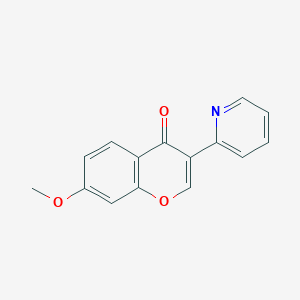

![molecular formula C13H17NO4S B5624061 methyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5624061.png)

methyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiophene derivatives, including those structurally related to methyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, involves complex reactions that yield a variety of substituted products. For example, Campaigne and Abe (1975) describe the synthesis of isomeric benzo[b] thiophene-2-carboxylic acids through decarboxylation and esterification processes, showcasing the versatility of reactions leading to benzothiophene derivatives (Campaigne & Abe, 1975).

Molecular Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This study by Vasu et al. (2004) shows the compound's cis orientation around the C2=C3 double bond and highlights the stabilization of the crystal structure through intra- and intermolecular N-H···O hydrogen bonds, providing insights into the molecular arrangement and bonding patterns (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2004).

Chemical Reactions and Properties

The reactivity of benzothiophene derivatives can lead to various chemical reactions, yielding multiple products with distinct properties. For instance, Pimenova et al. (2003) studied the synthesis and reactions of a related compound, highlighting its potential to undergo reactions with aniline, o-phenylenediamine, and o-aminophenol, which further emphasizes the compound's versatile reactivity (Pimenova, Olga P. Krasnych, E. Goun, & D. Miles, 2003).

Physical Properties Analysis

The physical properties of methyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. Although specific data on this compound was not directly found, related research on benzothiophene derivatives provides a foundation for inferring potential physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for the application of methyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in chemical synthesis and other areas. Studies such as those by Vasu et al. (2005) on thiophene-3-carboxamide derivatives exhibit the compound's antibacterial and antifungal activities, which hint at the broader chemical properties and applications of benzothiophene derivatives (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).

properties

IUPAC Name |

methyl 2-[(2-methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-17-7-10(15)14-12-11(13(16)18-2)8-5-3-4-6-9(8)19-12/h3-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMALUCCTGOZEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)

![3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)

![7-methyl-4-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5623993.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5623997.png)

![dimethyl 2-[(3-pyridinylcarbonyl)amino]terephthalate](/img/structure/B5624009.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5624033.png)

![2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5624035.png)

![6-(4-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5624038.png)

![2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B5624046.png)

![methyl 3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5624055.png)